(S)-5-Oxopiperidine-2-carboxylic acid HCl
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Overview
Description
Piperidine is a heterocyclic organic compound, which is a key structural element in many pharmaceuticals and natural products. Carboxylic acids are organic compounds that contain a carboxyl group. The chloride ion in hydrochloric acid is a simple monatomic anion found in various salts .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the introduction of the carboxylic acid group. The hydrochloride salt could be formed by reaction with hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered piperidine ring with a carboxylic acid group attached. As a hydrochloride salt, there would also be a chloride ion associated with the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carboxylic acid group and the piperidine ring. The carboxylic acid could undergo reactions typical of this functional group, such as esterification or amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could result in the compound being acidic .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-5-oxopiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h5,7H,1-3H2,(H,9,10);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYIZJTLVMAHI-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CNC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)CN[C@@H]1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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